molecular formula C15H21N3O3 B8676447 tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate

tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B8676447
M. Wt: 291.35 g/mol
InChI Key: SGFVHSXGHNHATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminophenyl group, and a piperazine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-aminophenyl)-3-oxopiperazin-1-carboxylate typically involves the reaction of tert-butyl 4-(4-nitrophenyl)-3-oxopiperazin-1-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid. The reaction is usually carried out under mild conditions to prevent the decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(4-aminophenyl)-3-oxopiperazin-1-carboxylate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminophenyl)-3-oxopiperazin-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-nitrophenyl)-3-oxopiperazin-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

Uniqueness

tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of both an aminophenyl group and a piperazine ring, which confer distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10,16H2,1-3H3

InChI Key

SGFVHSXGHNHATC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of p-iodo-aniline (918 mg, 4.8 mmol), 3-oxo-piperazine-1-carboxylic acid tert-butyl ester (960 mg, 4.2 mmol) (1R,2R)-cyclohexane-1,2-diamine (0.05 mL, 0.42 mmol), copper (I) iodide (14.9 mg, 0.0042 mmol) and K2CO3 (1.19 g, 2.04 mmol) in dioxane (4 mL), is purged with nitrogen for 5 min in a reaction tube. The tube is sealed and the reaction mixture is heated at 119° C. for 15 hours. After cooling to room temperature, the reaction mixture is filtered through a silica cartridge washing with ethyl acetate (40 mL). The filtrate is concentrated in vacuo to afford the title compound as a brown liquid (1.06 g, 87%). LCMS: Rt 0.88 min (91%).
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
14.9 mg
Type
catalyst
Reaction Step One
Yield
87%

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